7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine
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Overview
Description
“7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine” is a chemical compound with the CAS Number: 7498-26-2 . It has a molecular weight of 169.57 . The IUPAC name for this compound is 7-chloro [1,2,4]triazolo [4,3-c]pyrimidin-8-ylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClN5/c6-4-3(7)5-10-9-2-11(5)1-8-4/h1-2H,7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 266-268 degrees Celsius .Scientific Research Applications
Anti-Malarial Agents
The compound has been used in the design and synthesis of new 2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives, which have shown promising results as anti-Plasmodium falciparum agents . These compounds were designed based on bioisosteric replacement of functional groups on the anti-malarial compounds mefloquine and amodiaquine .
Interaction with Fatty Acid-Binding Proteins
Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes . The compound could potentially interact with these proteins, offering a new avenue for therapeutic intervention .
Antimicrobial Activity
Triazole compounds, including “7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine”, have been used in the design of new classes of antibacterial agents to fight multidrug-resistant pathogens . These compounds have shown excellent therapeutic index and safety profile .
Antifungal Activity
Triazole nucleus is present in a number of antifungal drugs such as fluconazole, voriconazole . The compound could potentially be used in the design of new antifungal agents .
Antidepressant Activity
Triazole nucleus is also present in antidepressant drugs such as trazodone, nefazodone . The compound could potentially be used in the design of new antidepressant agents .
Antihypertensive Activity
Triazole nucleus is present in antihypertensive drugs such as trapidil . The compound could potentially be used in the design of new antihypertensive agents .
Antiepileptic Activity
Triazole nucleus is present in antiepileptic drugs such as rufinamide . The compound could potentially be used in the design of new antiepileptic agents .
Sedative-Hypnotic Activity
Triazole nucleus is present in sedative-hypnotic drugs such as estazolam . The compound
Safety and Hazards
properties
IUPAC Name |
7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-4-3(7)5-10-9-2-11(5)1-8-4/h1-2H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRMZBCFIRABIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C2=NN=CN21)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324651 |
Source
|
Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |
CAS RN |
7498-26-2 |
Source
|
Record name | NSC407407 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40324651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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